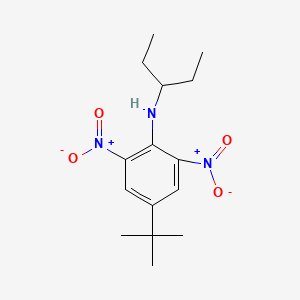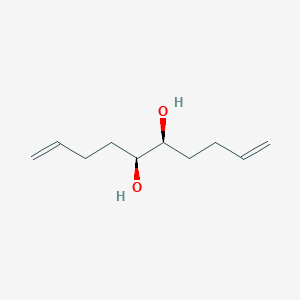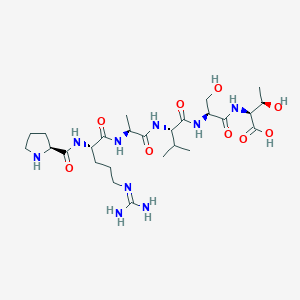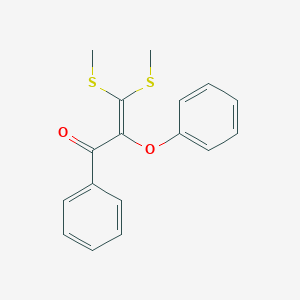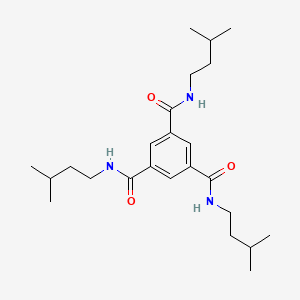
N~1~,N~3~,N~5~-Tris(3-methylbutyl)benzene-1,3,5-tricarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~,N~5~-Tris(3-methylbutyl)benzene-1,3,5-tricarboxamide: This compound belongs to the class of benzene-1,3,5-tricarboxamides, which are characterized by their strong intermolecular hydrogen bonding capabilities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~3~,N~5~-Tris(3-methylbutyl)benzene-1,3,5-tricarboxamide typically involves the reaction of benzene-1,3,5-tricarboxylic acid with 3-methylbutylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: N1,N~3~,N~5~-Tris(3-methylbutyl)benzene-1,3,5-tricarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
N~1~,N~3~,N~5~-Tris(3-methylbutyl)benzene-1,3,5-tricarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and systems.
Medicine: Explored for its potential therapeutic properties and drug delivery capabilities.
Industry: Utilized in the development of advanced materials and nanomaterials.
Mecanismo De Acción
The mechanism of action of N1,N~3~,N~5~-Tris(3-methylbutyl)benzene-1,3,5-tricarboxamide involves its ability to form strong hydrogen bonds with other molecules. This property allows it to interact with various molecular targets and pathways, potentially influencing biological processes and chemical reactions .
Comparación Con Compuestos Similares
N~1~,N~3~,N~5~-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide: Known for its use in lipid-like nanomaterials for mRNA delivery.
N~1~,N~3~,N~5~-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide: Utilized in the construction of covalent organic frameworks for catalysis.
Uniqueness: N1,N~3~,N~5~-Tris(3-methylbutyl)benzene-1,3,5-tricarboxamide is unique due to its specific alkyl substituents, which impart distinct physical and chemical properties compared to other benzene-1,3,5-tricarboxamides. These properties make it suitable for specialized applications in various fields .
Propiedades
Número CAS |
436149-10-9 |
|---|---|
Fórmula molecular |
C24H39N3O3 |
Peso molecular |
417.6 g/mol |
Nombre IUPAC |
1-N,3-N,5-N-tris(3-methylbutyl)benzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C24H39N3O3/c1-16(2)7-10-25-22(28)19-13-20(23(29)26-11-8-17(3)4)15-21(14-19)24(30)27-12-9-18(5)6/h13-18H,7-12H2,1-6H3,(H,25,28)(H,26,29)(H,27,30) |
Clave InChI |
ODOPSKSUDQYAKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNC(=O)C1=CC(=CC(=C1)C(=O)NCCC(C)C)C(=O)NCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


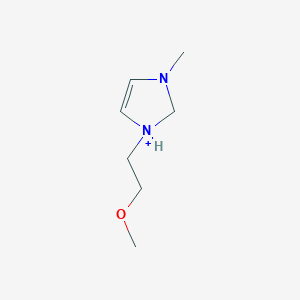
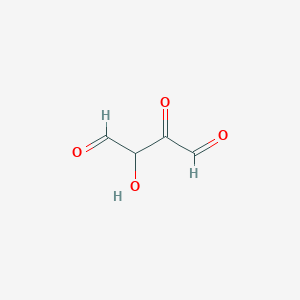
![Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]-](/img/structure/B14252427.png)

![Tris[3,5-bis(trifluoromethyl)phenyl]alumane](/img/structure/B14252433.png)
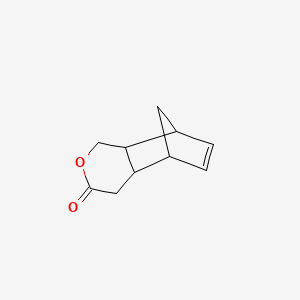
![8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione](/img/structure/B14252450.png)
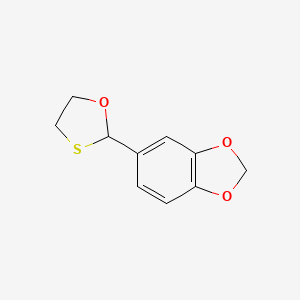

![Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)-](/img/structure/B14252469.png)
